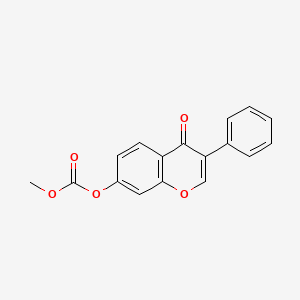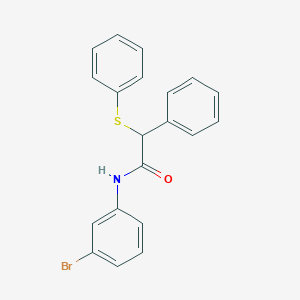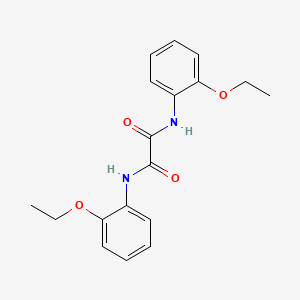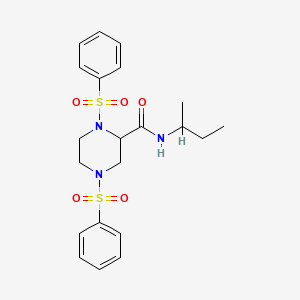
methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate, also known as coumarin-3-carbonic acid methyl ester, is a chemical compound that belongs to the coumarin family. Coumarins are organic compounds found in many plant species and are known for their various biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. This compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate varies depending on its application. As a fluorescent probe, the compound binds to metal ions through coordination bonds and undergoes a conformational change that results in fluorescence emission. As a photosensitizer for PDT, the compound generates reactive oxygen species upon light activation, which can induce apoptosis or necrosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and no significant adverse effects on normal cells or tissues. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that the compound can effectively inhibit tumor growth and prolong survival in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate in lab experiments is its high selectivity for certain metal ions, which allows for accurate detection and quantification. Another advantage is its low toxicity and minimal adverse effects, which make it a safe and effective tool for scientific research.
One limitation of using this compound is its relatively low water solubility, which can limit its applications in aqueous environments. Another limitation is its potential photobleaching during fluorescence imaging, which can result in reduced sensitivity and accuracy.
Zukünftige Richtungen
There are several future directions for research on methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other scientific research fields, such as environmental monitoring and bioimaging.
Additionally, further studies are needed to elucidate the mechanism of action of this compound in different applications and to optimize its properties for specific research needs. Overall, the compound has great potential for advancing scientific research and contributing to the development of new technologies and therapies.
Synthesemethoden
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate can be synthesized using a variety of methods. One common method involves the reaction of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonatearboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methanol and a base catalyst to yield the methyl ester. Another method involves the reaction of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonatearboxylic acid with dimethyl carbonate and a base catalyst to form the methyl ester directly.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has been studied for its potential applications in various scientific research fields. One area of interest is its use as a fluorescent probe for detecting metal ions. Studies have shown that the compound can selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon excitation. This property makes it a useful tool for detecting and quantifying metal ions in biological and environmental samples.
Another area of research involves the use of this compound as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to generate reactive oxygen species that can kill cancer cells. This compound has been shown to have effective PDT activity against cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
methyl (4-oxo-3-phenylchromen-7-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-17(19)22-12-7-8-13-15(9-12)21-10-14(16(13)18)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUPJRVSHYYZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)
![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)



![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)

![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)

![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)
